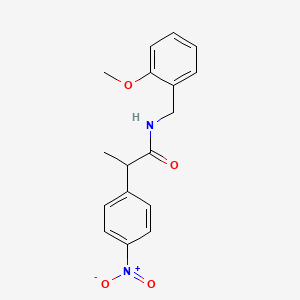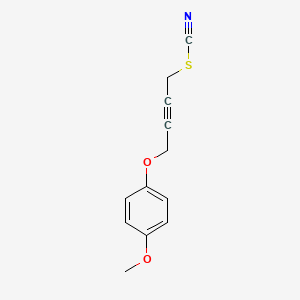![molecular formula C25H25N3O B4075603 7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL](/img/structure/B4075603.png)
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL
概要
説明
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting the reaction parameters such as temperature, pressure, and concentration of reagents. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the molecule. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield amine derivatives .
科学的研究の応用
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-Amino-4-methylpyridine
- N-(2,4-Dimethylphenyl)formamide
Uniqueness
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
IUPAC Name |
7-[(2,5-dimethylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-15-5-6-17(3)21(13-15)24(28-22-14-16(2)11-12-26-22)20-10-9-19-8-7-18(4)27-23(19)25(20)29/h5-14,24,29H,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRIRUDIKOTCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=NC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5-nitrobenzoyl]amino]benzoate](/img/structure/B4075525.png)
![Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine](/img/structure/B4075533.png)

![N-(3-methoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4075546.png)
![2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol](/img/structure/B4075551.png)
![1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride](/img/structure/B4075557.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4075566.png)
![2,5-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4075580.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075588.png)
![N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B4075591.png)

![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4075623.png)
![4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075631.png)

